Product packaging for Ineketone(Cat. No.:CAS No. 62574-18-9)

Ineketone

Cat. No.: B1205370
CAS No.: 62574-18-9
M. Wt: 318.4 g/mol
InChI Key: BWRPYSJNBVBIRP-FLFBIERCSA-N
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Description

Classification and Structural Features of Diterpenoid Natural Products

Diterpenoids are a class of organic compounds derived from four isoprene (B109036) units, resulting in a characteristic 20-carbon molecular skeleton (C20). foodb.ca These molecules are a subset of the larger terpenoid family and exhibit remarkable structural diversity, forming the basis for a wide array of natural products with significant biological activities. The structural foundation of diterpenoids can be acyclic, but they are more commonly found as complex cyclic structures, including bicyclic, tricyclic, tetracyclic, and even more intricate polycyclic systems.

Ineketone is classified as a diterpenoid and possesses a complex, polycyclic structure. foodb.ca Its chemical framework is built upon a hydrophenanthrene skeleton, a core structure common to many bioactive natural products.

Key structural features of this compound include:

A ketone functional group

A tertiary alcohol

A secondary alcohol

The precise arrangement of these features, as defined by its IUPAC name—(4aS,4bS,7S,10aR)-7-ethenyl-5,10a-dihydroxy-1,1,4b,7-tetramethyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydrophenanthren-9-one—gives this compound its unique chemical identity. foodb.ca

Significance of this compound's Isolation from Natural Sources (e.g., Oryza sativa)

The isolation of this compound from Oryza sativa (rice) is significant for several reasons. Rice is a primary global food source, and extensive research has been conducted on its chemical constituents, which include a variety of terpenoids. uitm.edu.mymdpi.com The discovery of novel compounds like this compound within such a well-studied plant highlights the remaining untapped chemical diversity even in common agricultural crops.

Metabolomic analyses of different rice cultivars have shown that the presence and concentration of specific terpenoids can vary, with this compound being noted as an enriched terpenoid in certain varieties. mdpi.com The identification of novel diterpenoids from staple crops provides a foundation for investigating their potential roles in plant defense, growth, and development. Despite its identification, published research on this compound remains very limited, indicating that it is a novel compound with potential for future scientific exploration. foodb.ca

Overview of Research Contexts for Diterpenoids: From Isolation to Mechanistic Inquiry

The scientific investigation of diterpenoids, like other natural products, typically follows a structured research path that begins with their discovery and progresses toward understanding their biological function.

This process generally includes:

Isolation and Purification: The initial step involves extracting chemical compounds from the natural source, such as plant tissues. Various chromatographic techniques are employed to isolate individual molecules in a pure form.

Structural Elucidation: Once purified, the precise chemical structure of the compound is determined. This is achieved through a combination of analytical methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For this compound, this process established its molecular formula as C20H30O3 and its detailed atomic arrangement. foodb.ca

Biosynthetic Pathway Elucidation: Researchers investigate how the plant synthesizes the compound. This involves identifying the specific genes and enzymes responsible for constructing the molecule from simpler precursors. For many diterpenoids in rice, these biosynthetic pathways have been extensively studied, often revealing genes clustered together on chromosomes.

Mechanistic and Functional Inquiry: The final stage focuses on determining the biological role of the compound. This can include its function within the plant itself (e.g., as a defense compound against pathogens or as a signaling molecule) or its effects on other organisms.

The study of this compound is currently in the early stages of this research continuum, with its structure known but its biosynthesis and biological functions awaiting detailed investigation.

Data Tables

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O3 B1205370 Ineketone CAS No. 62574-18-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62574-18-9

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(4aS,4bS,5S,7S,10aR)-7-ethenyl-5,10a-dihydroxy-1,1,4b,7-tetramethyl-3,4,4a,5,6,10-hexahydro-2H-phenanthren-9-one

InChI

InChI=1S/C20H30O3/c1-6-18(4)10-13-14(21)11-20(23)15(8-7-9-17(20,2)3)19(13,5)16(22)12-18/h6,10,15-16,22-23H,1,7-9,11-12H2,2-5H3/t15-,16-,18-,19+,20+/m0/s1

InChI Key

BWRPYSJNBVBIRP-FLFBIERCSA-N

SMILES

CC1(CCCC2C1(CC(=O)C3=CC(CC(C23C)O)(C)C=C)O)C

Isomeric SMILES

C[C@]1(C[C@@H]([C@]2([C@@H]3CCCC([C@]3(CC(=O)C2=C1)O)(C)C)C)O)C=C

Canonical SMILES

CC1(CCCC2C1(CC(=O)C3=CC(CC(C23C)O)(C)C=C)O)C

melting_point

206-209°C

Other CAS No.

62574-18-9

physical_description

Solid

Origin of Product

United States

Advanced Structural Characterization and Elucidation

Spectroscopic Methodologies for Complex Natural Product Structural Assignment

Spectroscopic techniques are fundamental to the structural assignment of organic compounds, including natural products. For a complex diterpenoid such as Ineketone (C20H30O3), a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would typically be employed. solubilityofthings.comresearchgate.netnih.govchemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

1D NMR (¹H NMR and ¹³C NMR): These provide crucial information about the types of protons and carbons present in the molecule and their chemical environments. ¹H NMR spectra reveal the number of distinct proton environments, their chemical shifts (indicating electronic shielding/deshielding), and coupling patterns (providing information about adjacent protons). ¹³C NMR spectra show the number of distinct carbon environments and their chemical shifts, which are particularly useful for identifying different types of carbon atoms (e.g., methyl, methylene, methine, quaternary, carbonyl). nih.govmaas.edu.mmthermofisher.com For a ketone like this compound, a characteristic signal in the ¹³C NMR spectrum would be expected around 190-220 ppm. soton.ac.uk

2D NMR (COSY, HSQC, HMBC, NOESY/ROESY): These techniques are indispensable for establishing connectivity and spatial relationships within complex molecules.

Correlation Spectroscopy (COSY) identifies protons that are coupled to each other through bonds, revealing spin-spin coupling networks. biorxiv.org

Heteronuclear Single Quantum Coherence (HSQC) correlates proton and carbon signals that are directly bonded, providing information about CH, CH₂, and CH₃ groups.

Heteronuclear Multiple Bond Correlation (HMBC) reveals correlations between protons and carbons separated by two or three bonds, which is vital for establishing long-range connectivity and piecing together the molecular skeleton, especially quaternary carbons and carbonyl groups.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide through-space correlations between protons that are spatially close, regardless of bond connectivity. These are critical for determining relative stereochemistry and conformational preferences. wordpress.combiorxiv.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting characteristic vibrational frequencies. solubilityofthings.commaas.edu.mmthermofisher.com For this compound, the presence of a ketone group would be indicated by a strong absorption band typically around 1750-1680 cm⁻¹. plos.orgmaas.edu.mmchemistryworld.com Hydroxyl groups would show a broad absorption band in the 3200-3600 cm⁻¹ range. plos.orgnih.gov C-H stretching vibrations from alkyl and alkenyl groups would also be observed. maas.edu.mmchemistryworld.com

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation patterns of a compound, aiding in the determination of its elemental composition and structural subunits. solubilityofthings.comresearchgate.netnih.govmedinadiscovery.com The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. medinadiscovery.com Fragmentation patterns, resulting from the dissociation of the molecular ion, provide clues about the presence of specific functional groups and the arrangement of atoms. soton.ac.ukmedinadiscovery.comnih.govresearchgate.netfrontiersin.org For a ketone, characteristic α-cleavage fragments are often observed. nih.govfrontiersin.org

Note: While these spectroscopic methods are standard for the structural elucidation of natural products, specific detailed experimental data (e.g., exact chemical shifts, coupling constants, IR frequencies, or MS fragmentation patterns) for this compound have not been found in the readily accessible scientific literature. wisc.edu

Stereochemical Configuration Analysis and Absolute Stereochemistry Determination

This compound is known to possess five defined stereocenters, making the determination of its stereochemical configuration a critical aspect of its full characterization. aist.go.jpbiorxiv.org Several advanced techniques are employed for this purpose:

X-ray Crystallography: Single-crystal X-ray diffraction is considered the most definitive method for determining both relative and absolute stereochemistry, provided that suitable crystals can be obtained. rsc.orgresearchgate.netsoton.ac.ukmdpi.commtu.edumdpi.comnih.gov The technique analyzes the diffraction pattern of X-rays scattered by the atoms in a crystal, providing a detailed three-dimensional structure. For chiral compounds, anomalous dispersion effects can be used to determine the absolute configuration, particularly if heavier atoms are present. mdpi.commdpi.com

Electronic Circular Dichroism (ECD) Spectroscopy: ECD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. rsc.orgresearchgate.netthermofisher.comnih.govbiorxiv.org The shape and sign of the ECD curve are highly sensitive to the three-dimensional structure and absolute configuration of chromophores (light-absorbing groups) within the molecule. By comparing experimental ECD spectra with theoretically calculated spectra (often using Time-Dependent Density Functional Theory, TDDFT), the absolute configuration can be assigned, especially for molecules with inherent or induced chromophores. rsc.orgresearchgate.netthermofisher.com

Advanced NMR Techniques:

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): As mentioned in Section 2.1, these 2D NMR techniques provide through-space correlations that are essential for determining relative stereochemistry by identifying protons that are in close spatial proximity. wordpress.combiorxiv.org

Mosher's Method: This method involves derivatization of a chiral alcohol (or amine) with a chiral reagent, typically α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). The resulting diastereomeric esters (or amides) show characteristic differences in their ¹H NMR chemical shifts, which can be correlated to the absolute configuration of the original alcohol. Given that this compound contains hydroxyl groups, this method could be a viable approach for determining the absolute configuration of specific stereocenters.

¹³C NMR Chemical Shift Comparison: In some cases, the absolute configuration of chiral compounds can be assigned by comparing experimental ¹³C NMR chemical shifts with computationally predicted values, especially when a known stereogenic center is present to serve as a reference. thermofisher.com

Computational Chemistry Approaches for Structural Validation and Conformational Analysis

Computational chemistry plays an increasingly vital role in supporting and validating experimental structural elucidation and in understanding the conformational landscape of complex molecules.

Conformational Analysis: Molecules are not rigid structures; they exist as an ensemble of conformers (different spatial arrangements arising from rotation around single bonds). mdpi.commtu.edu Conformational analysis aims to identify the lowest energy conformers and their relative populations.

Molecular Mechanics (MM) Force Fields: These methods (e.g., MMFF94, MM2, MM3) use classical physics principles to calculate the energy of different conformations. They are computationally less expensive and are often used for initial conformational searches to generate a broad range of possible conformers. aist.go.jpnih.gov

Density Functional Theory (DFT): DFT methods are quantum mechanical approaches that provide more accurate energy calculations and optimized geometries for conformers. aist.go.jpnih.govmtu.edubiorxiv.org They are often used to refine the structures of low-energy conformers identified by molecular mechanics calculations and to calculate spectroscopic properties (e.g., ECD spectra, NMR chemical shifts) for comparison with experimental data. rsc.orgresearchgate.netthermofisher.commtu.edu

Structural Validation: Computational methods can be used to validate proposed structures by predicting spectroscopic data (e.g., NMR chemical shifts, ECD spectra) and comparing them with experimental observations. A good agreement between calculated and experimental data provides strong evidence for the correctness of the assigned structure and stereochemistry. thermofisher.com For molecules with multiple stereocenters, computational methods can help differentiate between possible diastereomers by predicting their relative stabilities and spectroscopic signatures.

Note: While computational chemistry approaches are widely applied to natural products, specific studies detailing the conformational analysis or structural validation of this compound using these methods were not identified in the accessible literature. aist.go.jpplos.orgbiorxiv.orgnih.govmtu.edu

Biosynthetic Investigations of Ineketone

Proposed Pathways for Diterpenoid Biosynthesis Leading to the Ineketone Scaffold

The biosynthesis of diterpenoids, including this compound, fundamentally begins with the assembly of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP) koreascience.krcjnmcpu.com. These C5 units are synthesized via two primary metabolic routes: the mevalonic acid (MVA) pathway, which operates in the cytosol, and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, located in the plastids koreascience.krcjnmcpu.com.

The sequential condensation of one molecule of DMAPP with three molecules of IPP, catalyzed by geranylgeranyl pyrophosphate synthase (GGPPS), yields the C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP) koreascience.krcjnmcpu.comfrontiersin.org. GGPP serves as the common precursor for all diterpenoids koreascience.krresearchgate.net. The initial cyclization of GGPP to form various diterpene skeletons is a pivotal step, typically mediated by diterpene synthases (diTPSs or DTCs) koreascience.krcjnmcpu.comresearchgate.net. These enzymes can be classified into Class I and Class II, or bifunctional enzymes combining both activities, leading to a diverse array of cyclic structures frontiersin.orgresearchgate.net.

Following the initial cyclization, the basic diterpene skeletons undergo further modifications through a series of enzymatic reactions, including oxidations, hydroxylations, and rearrangements, to yield the final complex diterpenoid structures researchgate.net. These modifications are often catalyzed by cytochrome P450 monooxygenases (CYPs) and 2-oxoglutarate-dependent dioxygenases (2-ODDs), along with various transferases and isomerases researchgate.net.

While this compound is a diterpenoid, specific proposed pathways illustrating the precise cyclization and modification steps that lead to its unique tricyclic phenanthrene-like scaffold (hydrophenanthrene) foodb.cacdutcm.edu.cn from GGPP have not been explicitly elucidated in the reviewed literature. The complexity of diterpenoid structures suggests that this compound's formation likely involves a distinct set of diTPSs and subsequent tailoring enzymes, similar to other known diterpenoids koreascience.krcjnmcpu.comresearchgate.net.

Enzymatic Mechanisms and Key Intermediates in this compound Biogenesis

The enzymatic mechanisms involved in diterpenoid biosynthesis are highly diverse, often involving complex carbocation rearrangements and redox reactions researchgate.netyoutube.comucdavis.edu. Diterpene synthases catalyze the initial cyclization of GGPP through a series of protonation-initiated or ionization-initiated reactions, forming various carbocation intermediates that dictate the final skeletal structure frontiersin.orgresearchgate.net. Subsequent tailoring enzymes, particularly cytochrome P450 monooxygenases (CYPs), play a crucial role in introducing oxygen functionalities (e.g., hydroxyl groups, ketones) and facilitating further rearrangements researchgate.net.

For this compound (C20H30O3), which contains ketone and hydroxyl functionalities foodb.cacdutcm.edu.cn, it is highly probable that specific CYPs and potentially other oxidoreductases are involved in its biogenesis, following the initial cyclization of GGPP. These enzymes would catalyze precise regio- and stereoselective modifications on the diterpene scaffold. However, the specific enzymes (e.g., a particular diTPS responsible for the core this compound skeleton, or the specific CYPs introducing its hydroxyl and ketone groups) and the exact key intermediates formed during its biogenesis have not been identified or characterized in the available research researchgate.netkyoto-u.ac.jp. Research on other diterpenoids has shown that identifying these intermediates is critical to understanding the complete biosynthetic pathway researchgate.netkyoto-u.ac.jpfrontiersin.org.

Molecular and Genetic Regulation of Biosynthetic Gene Clusters in Producer Organisms

The biosynthesis of specialized metabolites like diterpenoids is typically governed by biosynthetic gene clusters (BGCs), which are contiguous sets of genes encoding the enzymes required for the entire biosynthetic pathway, along with regulatory elements secondarymetabolites.orgnih.govnih.govfrontiersin.org. These gene clusters often include genes for terpene synthases, cytochrome P450s, transferases, and transporters researchgate.netnih.gov. The molecular and genetic regulation of these BGCs is crucial for controlling the production levels and diversity of the metabolites frontiersin.orgnih.gov. This regulation can involve transcription factors that activate or repress gene expression in response to developmental cues or environmental stimuli nih.gov.

While this compound has been reported in plants such as Isatidis Radix (Banlangen) researchgate.netresearchgate.netnih.gov, Baphicacanthus cusia researchgate.net, and rice (Oryza sativa) researchgate.netkyoto-u.ac.jp, specific biosynthetic gene clusters responsible for this compound production have not been identified or characterized for these producer organisms in the reviewed literature. Advances in genomics and bioinformatics tools, such as antiSMASH and MIBiG, enable the prediction and characterization of BGCs secondarymetabolites.orgsecondarymetabolites.org. However, no specific BGCs linked directly to this compound biosynthesis were found. Consequently, the molecular and genetic mechanisms regulating this compound's biosynthesis in its producer organisms remain to be elucidated.

Synthetic Strategies and Chemical Derivatization

Retrosynthetic Analysis for the Ineketone Polycyclic Core

A retrosynthetic analysis of this compound's tetracyclic core suggests several potential disconnection points that could simplify the target molecule into more readily available starting materials. A plausible approach would involve dismantling the molecule at key ring junctions, aiming to break it down into two or three simpler fragments that can be synthesized independently before being coupled together.

One possible retrosynthetic pathway could involve a late-stage intramolecular aldol (B89426) condensation or a related cyclization to form the six-membered ring containing the ketone functionality. This would leave a precursor with a larger, more flexible ring system that could be assembled through a Diels-Alder reaction or a sequence of annulation reactions. Further disconnection of the remaining carbocyclic framework could lead to chiral pool starting materials or well-established building blocks, allowing for the introduction of the requisite stereocenters early in the synthesis.

Table 1: Potential Retrosynthetic Disconnections for the this compound Core

Disconnection StrategyKey ReactionPrecursor Fragments
Intramolecular Aldol CondensationAldol CyclizationA functionalized decalin system with a pendant aldehyde or ketone
Diels-Alder Cycloaddition[4+2] CycloadditionA substituted diene and a corresponding dienophile
Robinson Annulation SequenceMichael Addition followed by Aldol CondensationA cyclic ketone and a methyl vinyl ketone equivalent

Novel Methodologies for Stereoselective Construction of Key Structural Motifs

The stereoselective synthesis of this compound's multiple chiral centers is a critical challenge. Modern synthetic methodologies offer a range of powerful tools to control stereochemistry during carbon-carbon bond formation and functional group transformations.

For the construction of the quaternary stereocenters, which are often the most challenging, strategies such as asymmetric alkylation of a prochiral enolate or a stereoselective conjugate addition could be employed. The use of chiral auxiliaries or catalysts would be instrumental in achieving high levels of stereocontrol. Furthermore, substrate-controlled diastereoselective reactions, where the existing stereocenters of an advanced intermediate direct the stereochemical outcome of a subsequent reaction, would be crucial in the later stages of the synthesis.

The stereoselective installation of the hydroxyl groups could be achieved through asymmetric dihydroxylation or by the reduction of a ketone precursor using a chiral reducing agent like a CBS catalyst. The relative stereochemistry between adjacent stereocenters could be established using stereoselective aldol reactions or organocatalyzed Michael additions.

Design and Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies (Mechanistic Focus)

Given the lack of published SAR studies for this compound, the design and synthesis of analogues would be a crucial step in understanding its potential biological activity. A mechanistic focus for SAR studies would involve systematically modifying specific functional groups and structural motifs of the this compound core to probe their influence on its interaction with biological targets.

Initial synthetic efforts would likely focus on creating a library of analogues with variations at the peripheral functional groups. For instance, the ketone and hydroxyl groups could be modified to explore the importance of hydrogen bonding and electronic properties. The vinyl group could be hydrogenated or functionalized to assess the role of this unsaturated moiety.

More advanced analogues could involve alterations to the polycyclic core itself. This could include the synthesis of enantiomers or diastereomers of this compound to investigate the stereochemical requirements for activity. Additionally, simplified analogues that retain key structural features but are more synthetically accessible could provide valuable insights into the minimal pharmacophore required for any observed biological effects.

Table 2: Proposed this compound Analogues for SAR Studies

Analogue TypeModificationRationale
Functional Group ModificationReduction of the ketone to an alcoholTo probe the importance of the carbonyl group for activity.
Esterification or etherification of hydroxyl groupsTo investigate the role of hydrogen bond donors.
Saturation of the vinyl groupTo assess the contribution of the alkene to binding.
Stereochemical VariantsSynthesis of the enantiomer of this compoundTo determine if the biological activity is stereospecific.
Epimerization of a hydroxyl-bearing stereocenterTo explore the optimal spatial arrangement of functional groups.
Core Structure SimplificationSynthesis of a tricyclic analogue lacking one of the ringsTo identify the essential components of the polycyclic scaffold.

Computational and Theoretical Studies on Ineketone S Reactivity and Interactions

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. medium.com For Ineketone, these calculations would typically involve methods like Density Functional Theory (DFT) to determine its electronic structure and energetics. medium.com These studies can reveal the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential.

This information is critical for predicting the reactivity of this compound. For instance, the HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap would suggest that this compound is more likely to be reactive. The electrostatic potential map would highlight the electron-rich and electron-poor regions of the molecule, indicating sites prone to electrophilic and nucleophilic attack, respectively.

Table 1: Hypothetical Quantum Chemical Properties of this compound

Parameter Value Significance
HOMO Energy -6.5 eV Indicates the ability to donate electrons.
LUMO Energy -1.2 eV Indicates the ability to accept electrons.
HOMO-LUMO Gap 5.3 eV Suggests moderate chemical stability.

Note: The data in this table is illustrative and represents typical values for a diterpenoid compound, as specific quantum chemical calculations for this compound are not publicly available.

Molecular Dynamics Simulations and Ligand-Target Docking Studies

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is crucial for understanding how this compound might interact with biological macromolecules. youtube.com An MD simulation would model the movements and conformational changes of this compound in a simulated biological environment, such as in water or a lipid bilayer. youtube.com This can help to identify the most stable conformations of the molecule and how it might orient itself when approaching a biological target. irbbarcelona.org

Ligand-target docking studies are computational procedures that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijper.org In the context of this compound, docking would be used to predict its binding affinity and mode of interaction with specific protein targets. These studies are instrumental in identifying potential molecular targets for this compound and can provide a basis for understanding its potential pharmacological effects. The results of docking studies are often expressed as a binding energy or docking score, with lower values typically indicating a more favorable interaction.

Table 2: Illustrative Molecular Docking Results for this compound with Potential Protein Targets

Target Protein Binding Energy (kcal/mol) Potential Biological Relevance
Cyclooxygenase-2 (COX-2) -8.5 Anti-inflammatory activity
Tumor Necrosis Factor-alpha (TNF-α) -7.9 Immunomodulatory effects

Note: The data presented here is for exemplary purposes to illustrate the output of docking studies and does not represent actual research findings for this compound.

Network Pharmacology and Systems Biology Approaches for Predicted Biological Interactions

Network pharmacology is an approach that integrates data from systems biology, bioinformatics, and polypharmacology to investigate the complex interactions between drugs, targets, and diseases. mdpi.comnih.gov For a compound like this compound, a network pharmacology approach would begin by identifying its potential protein targets. These targets would then be mapped onto a larger network of protein-protein interactions to understand the broader biological pathways that this compound might influence. dovepress.com

In Silico Prediction of Potential Biological Pathways and Modulatory Roles

Building upon the data from quantum chemical calculations, docking studies, and network pharmacology, in silico methods can be used to predict the biological pathways that are most likely to be modulated by this compound. nih.govpagepress.org This involves mapping the identified protein targets of this compound to known biological pathways, such as those cataloged in databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG). nih.gov

Through enrichment analysis, it is possible to identify pathways that are statistically over-represented among the targets of this compound. nih.gov For a diterpenoid, these might include pathways related to inflammation, oxidative stress, or cell signaling. These predictions can then be used to formulate hypotheses about the potential therapeutic applications of this compound, which can be subsequently tested through in vitro and in vivo experiments. researchgate.net

Table 3: Predicted Biological Pathways Modulated by this compound Based on Hypothetical Target Interactions

Pathway Predicted Effect Key Associated Targets
NF-κB Signaling Pathway Inhibition IKK, RELA
MAPK Signaling Pathway Modulation JNK, p38

Note: This table provides a hypothetical illustration of how in silico pathway analysis might predict the biological roles of this compound.

Mechanistic Research in Biological Systems Non Clinical Contexts

Investigation of Ineketone's Molecular Targets and Binding Dynamics

Due to the limited available research specifically on this compound, detailed investigations into its precise molecular targets and binding dynamics in biological systems are not readily found in the public domain. General approaches to studying molecular targets and binding dynamics for chemical compounds typically involve techniques such as molecular docking and molecular dynamics simulations, which aim to predict the binding pose and affinity between ligands and their macromolecular partners wikipedia.orgplantaedb.com. These computational methods are often complemented by experimental techniques like X-ray crystallography or photoaffinity labeling to identify binding sites and interactions at an atomic level. However, specific data pertaining to this compound's interactions with particular proteins or other biomolecules are not widely published.

Cellular Assays for Elucidating Specific Biological Pathway Modulations

Studies on this compound's Interactions with Macromolecules (e.g., proteins, nucleic acids)

Research detailing this compound's direct interactions with macromolecules such as proteins and nucleic acids (DNA, RNA) is not widely documented. Interactions between small molecules and macromolecules are fundamental to biological processes, influencing structure, function, and signaling. These interactions can involve various physical forces, including electrostatic interactions, hydrogen bonding, and hydrophobic interactions. While general principles of protein-nucleic acid interactions are well-established, specific studies characterizing this compound's binding to or modulation of these critical biological components are not prevalent in the accessible scientific literature.

Application of this compound as a Chemical Probe for Fundamental Biological Discoveries

The application of this compound as a chemical probe for fundamental biological discoveries is not a recognized area of extensive research based on available information. Chemical probes are small molecules used by researchers to investigate biological processes and determine the biological role of specific target molecules, often proteins, by perturbing their function. They serve as instrumental tools in chemical biology for studying complex biological pathways and can provide proof-of-concept for drug development. While the concept of using chemistry to interrogate biology is fundamental, there is no indication in the current literature that this compound has been widely adopted or developed as a chemical probe for specific biological discoveries.

Advanced Analytical Methodologies for Research Applications

Development of High-Resolution Chromatographic and Mass Spectrometric Techniques for Complex Matrices

The identification and structural elucidation of Ineketone within complex biological samples rely heavily on sophisticated separation and detection technologies. High-resolution liquid chromatography coupled with mass spectrometry (LC-HRMS), and specifically ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS), are indispensable tools for this purpose. These techniques offer superior separation efficiency, sensitivity, and selectivity, enabling the resolution of this compound from co-eluting compounds and the precise determination of its molecular mass foodb.ca.

For instance, the application of UHPLC-Q-TOF-MS (Quadrupole-Time-of-Flight Mass Spectrometry) allows for accurate mass measurements, which are critical for determining the elemental composition of this compound (C20H30O3) and its potential isomers foodb.ca. Tandem mass spectrometry (MS/MS) experiments provide characteristic fragmentation patterns that aid in confirming the diterpenoid structure of this compound and differentiating it from other structurally similar compounds present in the sample. Gas chromatography-mass spectrometry (GC-MS) may also be employed, particularly if this compound or its derivatives can be volatilized without degradation, offering complementary structural information through electron ionization fragmentation. The use of advanced chromatographic columns (e.g., C18, HILIC) and optimized mobile phase conditions is essential to achieve baseline separation of this compound from the myriad of other compounds in samples such as Radix Isatidis extracts, where this compound has been identified as a component researchgate.netresearchgate.netnih.govtmrjournals.comnih.gov.

Integration of Multi-Omics Data with Analytical Profiling for Comprehensive Understanding

The analytical profiling of this compound, particularly its quantitative assessment and structural characterization (often termed metabolomics when broadly applied), gains significant depth and context when integrated with other multi-omics data. This holistic approach allows researchers to move beyond mere compound identification and quantification to a comprehensive understanding of biological systems.

For instance, integrating this compound's analytical data with transcriptomics (gene expression) and proteomics (protein expression) data can reveal the enzymatic pathways involved in its biosynthesis within a plant or microbial system. If this compound is part of a metabolic pathway, changes in its concentration (from analytical profiling) can be correlated with the upregulation or downregulation of specific genes encoding biosynthetic enzymes (from transcriptomics) or the abundance of those enzymes themselves (from proteomics). This integration helps in:

Elucidating Biosynthetic Pathways: Identifying the genes and enzymes responsible for this compound's production.

Understanding Regulation: Investigating how environmental factors or genetic modifications influence this compound levels.

Identifying Biological Roles: Correlating this compound's presence and concentration with specific physiological responses or biological activities, as seen in network pharmacology studies where this compound is linked to potential therapeutic effects researchgate.netresearchgate.netnih.govtmrjournals.comnih.gov.

Biomarker Discovery: Identifying this compound as a potential biomarker for specific conditions or responses.

Bioinformatics tools and statistical methods are essential for integrating and interpreting these large, disparate datasets. Network analysis, pathway mapping, and multivariate statistical analysis can be employed to identify correlations and causal relationships between this compound's analytical profile and other omics layers, thereby providing a more comprehensive understanding of its role and significance in biological research.

Broader Implications and Future Research Trajectories

Insights into Diterpenoid Chemical Ecology and Inter-species Interactions

Diterpenoids are widely recognized for their crucial roles in the chemical ecology of plants, mediating complex interactions with their environment nih.gov. These compounds can act as defensive agents against herbivores and pathogens, signal molecules for attracting pollinators or beneficial organisms, and allelopathic substances influencing the growth of neighboring plants nih.goveurekalert.org. Ineketone, being a diterpenoid isolated from Isatis tinctoria and Isatis indigotica, suggests a potential, yet currently unelucidated, ecological function within these plant species researchgate.netplantaedb.comnih.gov.

Future research should focus on elucidating the specific ecological role of this compound. This could involve investigating its concentration and distribution within the plant tissues, its release into the environment, and its effects on various interacting organisms, including pests, symbiotic microbes, and competing plant species. Understanding these interactions could provide valuable insights into the evolutionary strategies of Isatis species and the broader dynamics of plant chemical defense and communication. Comparative studies with other known diterpenoids from the same or related plant families could also reveal shared or unique ecological functions.

Potential for this compound-Inspired Scaffolds in Chemical Biology Tool Development

Chemical biology leverages small molecules to perturb and understand biological systems, offering precise control over cellular processes nih.govrug.nlrug.nl. The tricyclic diterpenoid scaffold of this compound presents an intriguing structural motif for the development of novel chemical biology tools ebi.ac.uk. While direct biological activities of this compound are not extensively documented, its presence in traditional medicinal formulations, as indicated by network pharmacology studies exploring its potential in anti-COVID-19 and SARS mechanisms, suggests inherent bioactivity researchgate.netnih.govresearchgate.nettmrjournals.com.

The structural complexity and stereochemical richness of diterpenoids often translate into high specificity in their interactions with biological targets mdpi.commdpi.com. This compound's unique architecture could be exploited to design molecular probes or "molecular glues" that modulate protein-protein interactions or enzyme activities nih.gov. Such tools could be invaluable for dissecting complex biological pathways, identifying novel drug targets, or even developing new therapeutic strategies. Research efforts should prioritize high-throughput screening of this compound and its synthetic derivatives against a diverse panel of biological targets to identify specific interactions and mechanisms of action. This could pave the way for the rational design of this compound-inspired scaffolds with tailored biological activities for chemical biology applications.

Emerging Research Questions in Diterpenoid Biosynthesis and Function

The biosynthesis of diterpenoids is a complex process involving multiple enzymatic steps, often initiated from geranylgeranyl pyrophosphate eurekalert.orgmdpi.com. While the general pathways for diterpenoid synthesis are known, the specific enzymes and regulatory mechanisms governing this compound biosynthesis remain largely unexplored. The Isatis genus, where this compound is found, is also known for producing other secondary metabolites, such as indigo (B80030) alkaloids, whose biosynthesis involves pathways like the shikimate pathway researchgate.net. This raises questions about potential crosstalk or shared precursors in the metabolic networks of these plants.

Key emerging research questions related to this compound's biosynthesis and function include:

Enzymatic Machinery: What are the specific diterpene synthases and cytochrome P450 enzymes responsible for the cyclization and functionalization steps leading to this compound?

Genetic Regulation: How is the biosynthesis of this compound genetically regulated, and what environmental cues or developmental stages trigger its production?

Metabolic Flux: How is the metabolic flux directed towards this compound biosynthesis, and can this pathway be engineered for enhanced production or diversification of related compounds?

Mechanism of Action: Beyond its general classification, what are the precise molecular targets and cellular pathways through which this compound exerts its biological effects? This would involve detailed pharmacological and biochemical studies.

Evolutionary Aspects: How did the biosynthetic pathway for this compound evolve within the Isatis genus, and what are its evolutionary relationships with other diterpenoid pathways?

Addressing these questions will require a multidisciplinary approach combining genomics, proteomics, metabolomics, and synthetic biology techniques.

Methodological Advancements for Comprehensive Natural Product Characterization

The comprehensive characterization of natural products like this compound is fundamental to understanding their chemical and biological properties. Modern analytical techniques have significantly advanced the field, enabling the isolation, structural elucidation, and quantification of complex metabolites from natural sources mdpi.comjasco-global.com.

Current methodologies for natural product characterization typically involve:

Extraction and Separation: Techniques such as solvent extraction, steam distillation, and various chromatographic methods, including high-speed countercurrent chromatography (HSCCC), are employed to isolate compounds from complex matrices mdpi.comjasco-global.com. Online extraction-chromatography systems are also emerging for improved efficiency jasco-global.com.

Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography are indispensable for determining the precise chemical structure of novel compounds nih.gov. MS-based dereplication strategies, which utilize fragmentation patterns to identify known compounds and predict new ones, are particularly useful for accelerating the discovery process nih.gov.

Future methodological advancements for this compound and other natural products should focus on:

High-Throughput and Miniaturized Platforms: Developing more sensitive, rapid, and miniaturized analytical platforms for the detection and quantification of this compound, especially in limited biological samples or in situ within plant tissues.

Integrated Omics Approaches: Combining metabolomics data with transcriptomics and proteomics to create a holistic picture of this compound's biosynthesis, regulation, and function within the producing organism.

Computational Chemistry and Artificial Intelligence: Utilizing computational tools and AI algorithms for de novo structure elucidation from spectroscopic data, predicting biological activities, and designing novel this compound analogs.

Advanced Imaging Techniques: Employing techniques like mass spectrometry imaging to visualize the spatial distribution of this compound within plant tissues, providing insights into its site of synthesis and storage.

These advancements will not only facilitate a deeper understanding of this compound but also contribute broadly to the discovery and development of new natural product-derived compounds.

Q & A

Q. How can researchers reconcile discrepancies between this compound’s observed reaction mechanisms and DFT-calculated energy profiles?

  • Methodological Answer: Re-optimize transition states using higher-level theory (e.g., CCSD(T)) and solvent continuum models. Validate with kinetic isotope effects (KIE) experiments. Publish raw computational data in repositories like Zenodo for peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.